5-amino-1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (molecular formula: C22H21ClN6O2; molecular weight: 436.9 g/mol) is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with an amino group at position 5, a 2-chlorobenzyl group at position 1, and a 2,4-dimethylphenyl carboxamide moiety at position 4 .
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-11-7-8-15(12(2)9-11)21-18(25)16-17(20)24(23-22-16)10-13-5-3-4-6-14(13)19/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIDLWZQDNVNBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H18ClN5O |
| Molecular Weight | 348.81 g/mol |
| IUPAC Name | 5-amino-1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide |
| CAS Number | 899973-69-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring is known for its role in enzyme inhibition and receptor modulation. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation processes.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens, likely due to its ability to disrupt cell wall synthesis or function.
Anticancer Activity
Recent research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. For example:
- A study demonstrated that triazole derivatives showed IC50 values ranging from 0.2 to 83.9 μM against various cancer cell lines, indicating moderate to high potency against human colon adenocarcinoma and breast cancer cells .
Antifungal and Antibacterial Properties
The compound's structural characteristics suggest potential antifungal and antibacterial activities:
- In vitro tests have shown that triazole compounds can inhibit the growth of fungi such as Candida albicans and bacteria like Staphylococcus aureus .
Study on Anticancer Effects
A notable case study involved the synthesis of various triazole derivatives and their evaluation against cancer cell lines. The findings revealed that specific substitutions on the triazole ring significantly enhanced cytotoxicity. For instance:
- Compound variants with halogen substitutions showed improved activity against breast and lung cancer cells compared to non-substituted versions .
Investigation of Antimicrobial Activity
Another study focused on the antimicrobial efficacy of triazole derivatives:
- The results indicated that compounds similar to 5-amino-1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum application in treating infections .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with other triazole derivatives:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 5-amino-1-(3-chlorophenyl)methyl-triazole | Anticancer | 0.23 |
| 5-amino-N-(2-methylphenyl)-triazole | Antibacterial | 15 |
| 5-amino-N-(4-fluorophenyl)-triazole | Antifungal | 12 |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance:
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent against a range of pathogens.
- Case Study : A study tested its efficacy against Gram-positive and Gram-negative bacteria, revealing that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects.
- Case Study : Experimental models of inflammation showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the reaction of substituted phenyl derivatives with triazole precursors. Research into derivatives has also shown enhanced biological activity:
- Example Derivative : Modifications to the chlorophenyl group have led to compounds with improved potency against specific cancer types.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 5 of the triazole ring participates in nucleophilic substitution reactions under mild conditions:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane at 0–5°C to form N-acylated derivatives. Yields depend on steric hindrance from the 2,4-dimethylphenyl group.
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Sulfonation : Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in pyridine yields sulfonamide derivatives, often used to enhance solubility.
| Reaction Type | Reagents | Conditions | Catalyst/Solvent |
|---|---|---|---|
| Acylation | Acetyl chloride | 0–5°C, anhydrous DCM | Triethylamine |
| Sulfonation | Tosyl chloride | Room temperature, pyridine | Pyridine (base) |
Hydrolysis and Ring-Opening Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the carboxamide to a carboxylic acid, though the reaction is slow due to electron-withdrawing effects of the triazole ring.
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Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C cleaves the amide bond, yielding 5-amino-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid.
Alkylation and Arylative Coupling
The triazole nitrogen and aromatic substituents enable cross-coupling reactions:
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Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces substituents at the triazole’s N1 position. For example, reaction with 4-bromotoluene forms biaryl derivatives.
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Mitsunobu Reaction : The hydroxyl group (if present in analogs) reacts with alcohols using DIAD and triphenylphosphine.
Cyclization and Heterocycle Formation
The triazole scaffold facilitates cyclization to form fused heterocycles:
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1,2,4-Triazolo[3,4-b]thiadiazines : Reaction with thiourea in ethanol under reflux forms six-membered sulfur-containing rings, leveraging the amino and carboxamide groups.
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Oxadiazole Derivatives : Condensation with hydrazides in the presence of POCl3 yields 1,3,4-oxadiazole hybrids, noted for enhanced biological activity .
Coordination Chemistry
The triazole nitrogen and carboxamide oxygen act as ligands for metal ions:
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Cu(II) Complexes : Forms stable complexes with copper(II) acetate in methanol, characterized by shifts in IR (ν(C=O) from 1,680 to 1,640 cm⁻¹) and UV-Vis spectra (d-d transitions at 600–650 nm).
Comparative Reactivity of Analogous Triazole Derivatives
The reactivity profile aligns with structurally related compounds:
| Compound | Key Reactions | Biological Relevance |
|---|---|---|
| 5-amino-1-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)-1H-triazole-4-carboxamide | Acylation, Suzuki coupling | Anticancer lead optimization |
| N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide | Hydrolysis, Pd-mediated cross-coupling | Antimicrobial activity |
Mechanistic Insights and Catalytic Pathways
-
Acylation Mechanism : Proceeds via a two-step process: (1) nucleophilic attack by the amino group on the acyl chloride, followed by (2) deprotonation by a base (e.g., triethylamine).
-
Hydrolysis Selectivity : Basic conditions favor cleavage of the carboxamide over the triazole ring due to resonance stabilization of the intermediate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Insights
The oxazole-containing analog (1251682-16-2) introduces a heterocyclic ring, which may alter binding kinetics but lacks reported activity data .
Antiproliferative Activity :
- Analogs with dichlorophenyl or fluorophenyl substituents (e.g., RXF 393 and SNB-75 inhibitors) demonstrate that electron-withdrawing groups enhance cytotoxicity in cancer models . The target compound’s chlorophenyl group aligns with this trend, though activity data are pending .
Metabolic Stability :
- CAI (a phase I clinical candidate) undergoes rapid hydrolysis to inactive metabolites, highlighting the susceptibility of triazole-carboxamides with benzoyl substituents to phase I metabolism . The target compound’s benzyl and dimethylphenyl groups may confer greater metabolic stability.
Preparation Methods
Azide Formation
2-(Azidomethyl)chlorobenzene is synthesized by treating 2-chlorobenzyl bromide with sodium azide in aqueous acetone (60°C, 12 hours). This yields the azide precursor with >85% efficiency.
Alkylation of the Triazole
The triazole intermediate reacts with the azide under basic conditions (K₂CO₃, DMF, 60°C, 6 hours). Subsequent Staudinger reaction or catalytic hydrogenation removes the azide, affording the 2-chlorobenzyl-substituted triazole.
Carboxamide Formation
The N-(2,4-dimethylphenyl)carboxamide group is installed via direct amidation. Two methods are prevalent:
Lewis Acid-Catalyzed Amidation
Ethyl 5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate reacts with 2,4-dimethylaniline in the presence of zirconium(IV) chloride (ZrCl₄) as a catalyst. Conditions:
-
Solvent : Toluene
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Temperature : 110°C, 24 hours
-
Yield : 68–72%
This method avoids racemization and side reactions, making it preferable for sterically hindered amines.
Microwave-Assisted Amidation
A faster alternative uses microwave irradiation (150°C, 20 minutes) with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent. Yields improve to 78–82% with reduced energy consumption.
Purification and Characterization
Crude products are purified via:
-
Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
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Recrystallization : Ethanol/water mixtures yield crystalline solids.
Analytical Data :
| Technique | Key Findings | Source |
|---|---|---|
| ¹H NMR | δ 7.29 (d, J=8.0 Hz, 2H, Ar-H); δ 5.42 (s, 2H, CH₂); δ 2.32 (s, 6H, CH₃) | |
| HRMS | m/z 355.83 [M+H]⁺ (calc. 355.12) | |
| IR | 3320 cm⁻¹ (N-H stretch); 1650 cm⁻¹ (C=O) |
Optimization Strategies
Solvent Effects
Switching from ethanol to tert-amyl alcohol increases cyclization yields by 15% due to improved azide stability.
Catalytic Enhancements
Using MnO₂ in azide oxidation steps reduces byproduct formation, achieving 92% purity post-column chromatography.
Green Chemistry Approaches
Recent advances employ water as a solvent for amidation steps, though yields remain suboptimal (55–60%).
Challenges and Limitations
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Regioselectivity : Competing N1 vs. N2 alkylation during benzylation requires careful stoichiometric control.
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Amino Group Stability : The 5-amino group is prone to oxidation, necessitating inert atmospheres during synthesis.
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Scalability : Microwave methods face challenges in batch processing; continuous-flow systems are under investigation.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what are the critical parameters affecting yield?
The synthesis typically involves multi-step reactions, including condensation of substituted anilines with isocyanides to form carboximidoyl chloride intermediates, followed by azide cyclization. For example, analogous triazole carboxamides are synthesized via reaction of chlorophenyl derivatives with sodium azide under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen). Critical parameters include:
- Reagent stoichiometry : Excess sodium azide (1.5–2.0 eq) ensures complete cyclization.
- Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency.
- Reaction time : Extended durations (4–6 hours) improve triazole ring formation .
Q. How can researchers address the low aqueous solubility of this compound during in vitro assays?
Low solubility in water (common among triazole carboxamides) can be mitigated by:
- Co-solvent systems : Use DMSO (≤1% v/v) with PEG-400 or cyclodextrins to stabilize the compound in aqueous buffers.
- pH adjustment : Solubility may improve in mildly acidic conditions (pH 4–5) due to protonation of the amino group.
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability .
Q. What spectroscopic methods are recommended for confirming the structural integrity of this triazole carboxamide derivative?
Key techniques include:
- ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (triazole protons) and δ 160–165 ppm (carboxamide carbonyl) confirm core structure.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (±2 ppm) validates molecular formula (e.g., C₁₇H₁₅ClN₄O).
- FT-IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H) confirm functional groups .
Advanced Questions
Q. How should researchers interpret crystallographic data obtained from SHELXL refinements when resolving the molecular structure?
SHELXL refinement involves analyzing:
- R-factors : A final R₁ < 0.05 and wR₂ < 0.15 indicate high precision.
- Electron density maps : Residual peaks >0.3 eÅ⁻³ suggest unresolved solvent or disorder.
- Hydrogen bonding : Intramolecular interactions (e.g., N–H⋯O) stabilize conformation, as seen in analogous triazole structures. Use WinGX for visualizing anisotropic displacement parameters and validating bond lengths/angles .
Q. What strategies can be employed to reconcile discrepancies in biological activity data observed between this compound and its structural analogs?
Conflicting activity data may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., 2-chlorophenyl) enhance target binding vs. electron-donating groups (e.g., 4-methylphenyl).
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability.
- Metabolic stability : Use LC-MS to assess degradation products that may interfere with activity readings .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to target enzymes, such as kinases or phosphodiesterases?
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with catalytic sites (e.g., ATP-binding pocket in kinases).
- MD simulations : GROMACS or AMBER trajectories (20–50 ns) assess binding stability under physiological conditions.
- QSAR modeling : Correlate substituent Hammett constants (σ) with IC₅₀ values to design derivatives with improved potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
